molecular formula C13H20FNO3S B7634517 2-fluoro-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-3-methylbenzenesulfonamide

2-fluoro-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-3-methylbenzenesulfonamide

Cat. No. B7634517
M. Wt: 289.37 g/mol
InChI Key: QVDZHABPDBAMIH-LLVKDONJSA-N
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Description

2-fluoro-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-3-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

2-fluoro-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-3-methylbenzenesulfonamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and biochemistry. It has been shown to have inhibitory effects on certain enzymes, such as carbonic anhydrase, which makes it a potential candidate for the development of new drugs for the treatment of diseases such as glaucoma and epilepsy.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-3-methylbenzenesulfonamide involves its ability to bind to specific enzymes and inhibit their activity. This inhibition can lead to a decrease in the production of certain compounds, which can have beneficial effects in the treatment of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-fluoro-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-3-methylbenzenesulfonamide can have various biochemical and physiological effects. For example, it has been shown to decrease intraocular pressure in animal models, which makes it a potential treatment for glaucoma. It has also been shown to have anticonvulsant effects, which could be useful in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using 2-fluoro-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-3-methylbenzenesulfonamide in lab experiments is its ability to selectively inhibit certain enzymes, which can be useful in studying their function. However, one limitation is that the compound may not be stable under certain conditions, which can affect the validity of the results obtained.

Future Directions

There are several future directions for the study of 2-fluoro-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-3-methylbenzenesulfonamide. One potential direction is the development of new drugs based on this compound for the treatment of diseases such as glaucoma and epilepsy. Another direction is the study of the compound's effects on other enzymes and biochemical pathways, which could lead to the discovery of new therapeutic targets. Additionally, further research could be conducted to optimize the synthesis method and improve the stability of the compound for use in lab experiments.
In conclusion, 2-fluoro-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-3-methylbenzenesulfonamide has shown promising potential in various scientific fields. Its ability to selectively inhibit certain enzymes and its beneficial biochemical and physiological effects make it a promising candidate for further research and development.

Synthesis Methods

The synthesis of 2-fluoro-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-3-methylbenzenesulfonamide involves the reaction of 2-fluoro-3-methylbenzenesulfonyl chloride with (2S)-1-hydroxy-3,3-dimethylbutan-2-amine in the presence of a base. The resulting product is then purified using column chromatography to obtain the desired compound.

properties

IUPAC Name

2-fluoro-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FNO3S/c1-9-6-5-7-10(12(9)14)19(17,18)15-11(8-16)13(2,3)4/h5-7,11,15-16H,8H2,1-4H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDZHABPDBAMIH-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)NC(CO)C(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)S(=O)(=O)N[C@H](CO)C(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-3-methylbenzenesulfonamide

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